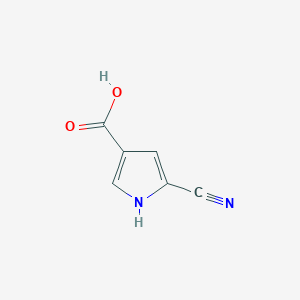

5-cyano-1H-pyrrole-3-carboxylic acid

描述

属性

IUPAC Name |

5-cyano-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2/c7-2-5-1-4(3-8-5)6(9)10/h1,3,8H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRGIABRVCLTBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-62-8 | |

| Record name | 5-cyano-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyano-1H-pyrrole-3-carboxylic acid typically involves the condensation of a suitable pyrrole precursor with a cyano group donor. One common method involves the reaction of pyrrole-3-carboxylic acid with cyanogen bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the cyano group replaces a hydrogen atom on the pyrrole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions:

Oxidation: 5-cyano-1H-pyrrole-3-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions. For example, the carboxylic acid group can be esterified using alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alcohols, acid catalysts, cyanogen bromide.

Major Products Formed:

Oxidation: Oxidized pyrrole derivatives.

Reduction: Amine derivatives.

Substitution: Esterified products, substituted pyrrole derivatives.

科学研究应用

Organic Synthesis

5-Cyano-1H-pyrrole-3-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various transformations, making it valuable in the development of new materials and pharmaceuticals.

Biological Activities

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Preliminary studies have shown its effectiveness against various bacterial strains and cancer cell lines.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <0.03125 mg/mL |

| Enterococcus faecalis | <0.125 mg/mL |

| Klebsiella pneumoniae | 1 mg/mL |

| Acinetobacter baumannii | 4 mg/mL |

These findings suggest that further investigation into its biological mechanisms could lead to the development of new therapeutic agents.

Pharmaceutical Development

The compound is being explored as a precursor for developing novel pharmaceuticals, particularly in targeting specific enzymes or receptors involved in disease pathways. Its unique functional groups may enhance binding affinity and specificity.

Case Study 1: Antimicrobial Efficacy

A study published in Antibiotics examined the antimicrobial properties of various pyrrole derivatives, including this compound. The results indicated that this compound showed significant activity against multidrug-resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

Research published in Journal of Medicinal Chemistry investigated the anticancer effects of pyrrole derivatives, including this compound. The study demonstrated that this compound inhibited the growth of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique chemical properties make it suitable for developing electronic devices and sensors.

作用机制

The mechanism of action of 5-cyano-1H-pyrrole-3-carboxylic acid depends on its specific application. In general, the cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and participate in acid-base reactions. These interactions can influence the compound’s reactivity and its interactions with biological targets.

Molecular Targets and Pathways:

Nucleophilic Addition: The cyano group can react with nucleophiles, leading to the formation of various derivatives.

Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function.

Acid-Base Reactions: The carboxylic acid group can donate or accept protons, influencing the compound’s reactivity and interactions with other molecules.

相似化合物的比较

Key Observations:

Positional Isomerism: The cyano group’s position significantly impacts bioactivity.

Synthetic Yields : Methoxy-substituted pyrrolopyridines (e.g., 10c in ) achieve higher yields (80%) compared to chloro-substituted analogues (71%), likely due to steric and electronic effects during cyclization.

Lipophilicity: Methyl substitution (e.g., 5-cyano-4-methyl derivative ) increases logP, enhancing membrane permeability in drug design.

Physicochemical Properties

- Solubility : The carboxylic acid group enhances aqueous solubility compared to ester or amide analogues.

- Thermal Stability : Pyrrole derivatives with electron-withdrawing substituents (e.g., -CN) generally exhibit higher thermal stability due to reduced electron density in the aromatic system.

生物活性

5-Cyano-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of approximately 136.11 g/mol. Its structure includes a pyrrole ring with a cyano group at the 5-position and a carboxylic acid group at the 3-position, which enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties . Research indicates that it may be effective against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation. The mechanism of action is believed to involve interference with bacterial enzyme systems or cellular processes.

Anticancer Properties

The compound has also been explored for its anticancer potential . In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. The specific pathways affected by this compound are not fully elucidated, but it is hypothesized that it may induce apoptosis or inhibit cell cycle progression through interactions with key regulatory proteins.

The biological effects of this compound are thought to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of both cyano and carboxylic acid functional groups contributes to its binding affinity and reactivity in biological systems.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Cyano-1,2-dimethyl-1H-pyrrole-3-carboxylic acid | Contains methyl groups at positions 1 and 2 | Enhanced lipophilicity and potential bioavailability |

| Methyl 5-amino-1H-pyrrole-3-carboxylate | Contains an amino group instead of a cyano group | Different biological activity profile |

| Ethyl 5-cyano-1H-pyrrole-3-carboxylate | Ethyl ester instead of methyl ester | Alters solubility and reactivity |

This table illustrates how variations in functional groups can influence the biological activity and applications of these compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance, research published in PMC9379527 highlights structure–activity relationship (SAR) studies that reveal how modifications to the pyrrole ring can significantly enhance antimicrobial efficacy against drug-resistant strains of Mycobacterium tuberculosis .

Another study demonstrated that specific substitutions on the pyrrole scaffold could lead to compounds with improved anticancer activity, suggesting a promising direction for further drug development .

常见问题

Q. What are the established synthetic routes for 5-cyano-1H-pyrrole-3-carboxylic acid, and what factors influence yield optimization?

- Methodological Answer : The synthesis typically involves functionalization of the pyrrole core. Key methods include:

- Cyano Group Introduction : Direct nitrile substitution at the pyrrole C5 position using cyanating agents (e.g., CuCN/KCN under reflux conditions).

- Carboxylic Acid Formation : Hydrolysis of ester precursors or oxidation of methyl/ethyl groups using strong acids (e.g., H₂SO₄) or oxidative agents like KMnO₄ .

- Yield Optimization : Reaction temperature (70–90°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd/C for hydrogenation steps) are critical. Impurity profiles should be monitored via HPLC .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : ¹H NMR reveals pyrrole ring protons (δ 6.5–7.2 ppm) and carboxylic acid proton (δ ~12 ppm, broad). ¹³C NMR confirms the cyano group (δ ~115 ppm) and carboxylic carbon (δ ~170 ppm) .

- X-ray Crystallography : Used to resolve hydrogen-bonding patterns (e.g., dimer formation via N–H⋯O interactions, R₂²(10) motifs) .

- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .

Q. What common chemical reactions does this compound undergo?

- Methodological Answer :

- Esterification : Reacts with alcohols (e.g., ethanol) under acid catalysis to form ethyl esters, enhancing solubility for biological assays .

- Amide Coupling : Utilizes EDCl/HOBt or DCC to link the carboxylic acid with amines, relevant for prodrug design .

- Cyano Group Reduction : Hydrogenation with Pd/C yields aminomethyl derivatives, expanding bioactivity exploration .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives with enhanced bioactivity?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ vs. NiCl₂ for cyano group stability during coupling reactions .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. dichloromethane for regioselectivity in alkylation steps .

- Microwave-Assisted Synthesis : Reduces reaction time (from 12h to 2h) and improves yields by 15–20% .

Q. How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. negligible effects) be resolved?

- Methodological Answer :

- Assay Validation : Replicate studies across multiple cell lines (e.g., RAW264.7 macrophages vs. primary human monocytes) .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural Analog Comparison : Benchmark against 3-cyano-4-oxobutanoic acid (known antimicrobial activity) to isolate pyrrole-specific effects .

Q. What computational strategies predict binding affinities of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (anti-inflammatory target) or bacterial enoyl-ACP reductase .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for derivative optimization .

Q. How does the compound’s structure-activity relationship (SAR) guide drug development?

- Methodological Answer :

- Core Modifications : Replacing the pyrrole N–H with methyl groups reduces hydrogen-bonding capacity but improves metabolic stability .

- Carboxylic Acid Bioisosteres : Substitute with tetrazoles to enhance oral bioavailability while retaining COX-2 inhibition .

- Cyano Group Positioning : C5 vs. C3 substitution alters electron-withdrawing effects, impacting enzyme inhibition potency (e.g., ~10-fold difference in IC₅₀ for PDE4 inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。